molecular formula C18H18N2O B11025519 (5,6-dimethyl-1H-benzimidazol-1-yl)(3,4-dimethylphenyl)methanone

(5,6-dimethyl-1H-benzimidazol-1-yl)(3,4-dimethylphenyl)methanone

Cat. No.: B11025519
M. Wt: 278.3 g/mol
InChI Key: UQZARGOUKAIDDK-UHFFFAOYSA-N
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Description

(5,6-Dimethyl-1H-benzimidazol-1-yl)(3,4-dimethylphenyl)methanone is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-dimethyl-1H-benzimidazol-1-yl)(3,4-dimethylphenyl)methanone typically involves the condensation of 5,6-dimethylbenzimidazole with 3,4-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5,6-Dimethyl-1H-benzimidazol-1-yl)(3,4-dimethylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the carbonyl group.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

(5,6-Dimethyl-1H-benzimidazol-1-yl)(3,4-dimethylphenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (5,6-dimethyl-1H-benzimidazol-1-yl)(3,4-dimethylphenyl)methanone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,6-Dimethyl-1H-benzimidazol-1-yl)(3,4-dimethylphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzimidazole and dimethylphenyl groups contributes to its versatility in various applications .

Properties

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

(5,6-dimethylbenzimidazol-1-yl)-(3,4-dimethylphenyl)methanone

InChI

InChI=1S/C18H18N2O/c1-11-5-6-15(7-12(11)2)18(21)20-10-19-16-8-13(3)14(4)9-17(16)20/h5-10H,1-4H3

InChI Key

UQZARGOUKAIDDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2C=NC3=C2C=C(C(=C3)C)C)C

Origin of Product

United States

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